

4-(Methoxymethyl)benzoic acid chemical structure

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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzoic acid

Cat. No.: B1296673

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An In-Depth Technical Guide to **4-(Methoxymethyl)benzoic Acid**: Synthesis, Characterization, and Applications

Introduction

4-(Methoxymethyl)benzoic acid is a bifunctional organic compound featuring a carboxylic acid group and a methoxymethyl ether substituent on a benzene ring in a para orientation.[1][2] This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. Its carboxylic acid moiety provides a reactive handle for a multitude of transformations, such as amidation and esterification, while the methoxymethyl group offers a stable, yet potentially modifiable, ether linkage. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and reactivity of this intermediate is crucial for its effective incorporation into complex molecular architectures, including active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of **4-(methoxymethyl)benzoic acid**, from its fundamental properties to detailed synthetic protocols and its role in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application in research and development. The key physicochemical and spectroscopic data for **4-(methoxymethyl)benzoic acid** are summarized below.

Physicochemical Properties

Property	Value	Source
IUPAC Name	4-(methoxymethyl)benzoic acid	[1] [2]
CAS Number	67003-50-3	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1] [2]
Molecular Weight	166.17 g/mol	[1]
Appearance	Solid	[5]
Melting Point	108-113 °C	[6]
Boiling Point	281.8±23.0 °C (Predicted)	[5]
Solubility	Soluble in Chloroform (Slightly), DMSO (Slightly)	[5]

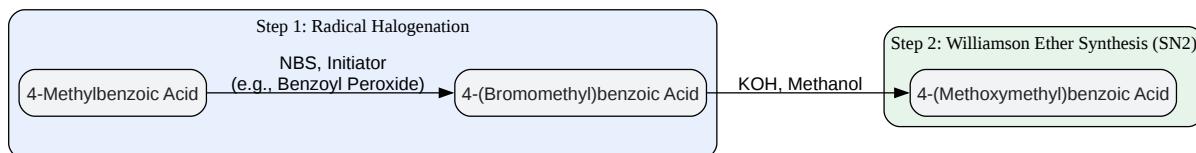
Spectroscopic Data Summary

Spectroscopic analysis is essential for confirming the identity and purity of synthesized **4-(methoxymethyl)benzoic acid**.

Spectroscopy	Characteristic Peaks/Signals
¹ H NMR	Aromatic protons (2H, d), Aromatic protons (2H, d), -CH ₂ - (2H, s), -OCH ₃ (3H, s), -COOH (1H, br s). Literature data is available for reference. [6]
IR (KBr)	~1700 cm ⁻¹ (C=O stretch of carboxylic acid), ~1099 cm ⁻¹ (C-O-C stretch of ether), Broad O-H stretch from ~2500-3300 cm ⁻¹ . [6]
Mass Spec.	Molecular Ion (M ⁺) at m/z = 166.06. [7]

Synthesis of 4-(Methoxymethyl)benzoic Acid: A Validated Protocol

The most prevalent and reliable synthesis of **4-(methoxymethyl)benzoic acid** is a two-step process starting from the readily available 4-methylbenzoic acid (p-toluiic acid). This pathway involves a radical halogenation followed by a nucleophilic substitution.



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Caption: Two-step synthesis of **4-(methoxymethyl)benzoic acid**.

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

The initial step transforms the methyl group of 4-methylbenzoic acid into a reactive bromomethyl group. This is a classic free-radical chain reaction.

- Causality: N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, constant concentration of bromine, which favors allylic/benzylic substitution over addition to the aromatic ring. A radical initiator, such as benzoyl peroxide, is required to start the chain reaction by generating initial radicals upon heating.^[6] The reaction is typically carried out in a non-polar solvent like chlorobenzene.^[8]

Experimental Protocol: Radical Bromination

- Dissolve 4-methylbenzoic acid in a suitable solvent (e.g., chlorobenzene) in a round-bottomed flask equipped with a reflux condenser.^[8]
- Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the mixture.
- Carefully add a catalytic amount of benzoyl peroxide. Caution: Benzoyl peroxide can be explosive when heated in solid form; ensure it is fully dissolved.^[6]

- Heat the mixture to reflux under UV light or with thermal initiation and monitor the reaction progress (e.g., by TLC).[8]
- Upon completion, cool the reaction mixture to approximately 0 °C to precipitate the product.[8]
- Filter the solid, wash with a non-polar solvent like petroleum ether or hexane to remove the solvent and by-products, and dry under vacuum.[6][8] The product, 4-(bromomethyl)benzoic acid, is typically used in the next step without further purification.[6]

Step 2: Synthesis of 4-(Methoxymethyl)benzoic Acid via Williamson Ether Synthesis

This step is a nucleophilic substitution reaction where the methoxide ion displaces the bromide ion. It follows an SN2 mechanism.[9][10]

- Causality: The substrate, 4-(bromomethyl)benzoic acid, has a primary benzylic bromide. This is an ideal substrate for an SN2 reaction because it is unhindered and the transition state is stabilized by the adjacent aromatic ring.[6][11] The nucleophile, methoxide (CH_3O^-), is generated in situ by reacting potassium hydroxide (KOH) with methanol, which serves as both the reagent and the solvent.[12] The electron-withdrawing carboxylic acid group on the ring further favors the SN2 mechanism.[6]

Caption: $\text{S}_{\text{N}}2$ mechanism for the formation of the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

- In a 100 mL round-bottomed flask, dissolve potassium hydroxide (KOH) (1.1 g) in methanol (25 mL).[12]
- Add the 4-(bromomethyl)benzoic acid (1.1 g) obtained from Step 1 to the methanolic KOH solution.[12]
- Equip the flask with a reflux condenser and gently boil the mixture for 45-60 minutes.[12] Swirl periodically to ensure proper mixing.
- After reflux, cool the flask and remove the methanol using a rotary evaporator.[12]

- Dissolve the resulting solid residue in deionized water (30 mL).[12]
- Acidify the aqueous solution with dilute hydrochloric acid until it is acidic to pH paper. This protonates the carboxylate to precipitate the desired carboxylic acid.[12]
- Collect the white precipitate by vacuum filtration.
- Wash the solid with hexane (2 x 15 mL) to remove any non-polar impurities.[12]
- Recrystallize the crude product from hot deionized water to achieve high purity.[12]
- Filter the purified crystals and dry thoroughly under vacuum. A typical yield is 50-70%. [6]

Alternative Synthetic Approaches

While the halogenation-substitution route is most common, other strategies can be envisioned for synthesizing **4-(methoxymethyl)benzoic acid**, providing flexibility for substrate availability or functional group tolerance.

- Oxidation of 4-Methoxymethyltoluene: If the precursor 4-methoxymethyltoluene is available, a selective oxidation of the benzylic methyl group to a carboxylic acid, while preserving the methoxymethyl ether, could yield the target compound. This often requires carefully controlled oxidation conditions to avoid over-oxidation or cleavage of the ether.
- Grignard Reaction: One could start with a protected 4-bromobenzoic acid derivative (e.g., an ester). Formation of the Grignard reagent followed by reaction with formaldehyde or paraformaldehyde would install the hydroxymethyl group.[13][14][15] Subsequent etherification of the resulting alcohol with a methylating agent (e.g., methyl iodide) under basic conditions would yield the desired product after deprotection.

Applications in Research and Drug Development

4-(Methoxymethyl)benzoic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex molecules.[3][16]

- Scaffold for API Synthesis: The carboxylic acid group is a versatile functional handle for forming amide bonds with various amines or ester bonds with alcohols, enabling the

construction of a wide range of molecular derivatives. This is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.

- **Structure-Activity Relationship (SAR) Studies:** In medicinal chemistry, the methoxymethyl substituent can be used to probe the steric and electronic requirements of a biological target. Its presence can influence the compound's solubility, metabolic stability, and binding interactions. By systematically replacing or modifying this group, chemists can fine-tune the pharmacological properties of a lead compound.[3]
- **Building Block for Bioactive Compounds:** Benzoic acid derivatives are present in numerous compounds with demonstrated biological activity, including anti-inflammatory, analgesic, and anticancer agents.[4][16] **4-(Methoxymethyl)benzoic acid** provides a reliable starting point for synthesizing novel analogues within these classes.

Conclusion

4-(Methoxymethyl)benzoic acid is a key intermediate whose straightforward and high-yielding synthesis makes it an attractive component for complex molecule construction. Its dual functionality allows for sequential and orthogonal chemical modifications, a desirable trait for applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer researchers a validated framework for the synthesis, characterization, and strategic implementation of this valuable compound in their research endeavors.

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